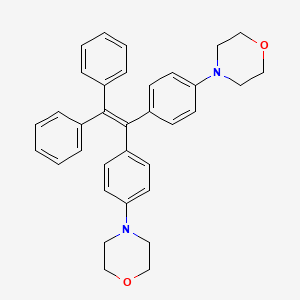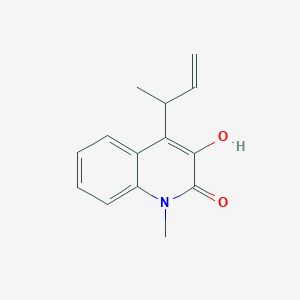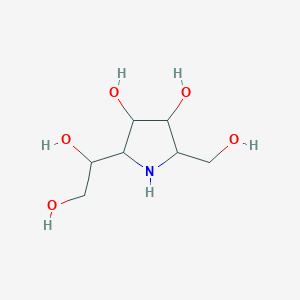
1,1-Diphenyl-2,2-bis(4-morpholinophenyl)ethene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-二苯基-2,2-双(4-吗啉代苯基)乙烯是一种复杂的有机化合物 ,以其独特的结构特性和在各个科学领域的潜在应用而闻名。该化合物具有一个中心乙烯骨架,取代了二苯基和吗啉代苯基基团,这使其具有独特的化学行为和反应性。
准备方法
合成路线和反应条件
1,1-二苯基-2,2-双(4-吗啉代苯基)乙烯的合成通常涉及多步有机反应。一种常用的方法是在特定条件下将二苯基乙炔与吗啉代苯甲醛反应,形成所需的产物。反应条件通常涉及使用催化剂、溶剂和控制温度,以确保高产率和纯度。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模有机合成技术。这些方法针对效率和成本效益进行了优化,通常利用连续流动反应器和自动化系统来保持一致的反应条件和产品质量。
化学反应分析
反应类型
1,1-二苯基-2,2-双(4-吗啉代苯基)乙烯会发生各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂氧化,导致形成相应的酮或羧酸。
还原: 还原反应可以将该化合物转化为其相应的醇或烷烃。
取代: 该化合物中的芳香环可以发生亲电或亲核取代反应,引入不同的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 卤素 (Cl2, Br2) 或硝化剂 (HNO3) 等试剂可以在酸性或碱性条件下使用。
主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或烷烃。
科学研究应用
1,1-二苯基-2,2-双(4-吗啉代苯基)乙烯在科学研究中有多种应用,包括:
化学: 用作合成更复杂有机分子的构件,并用于研究反应机理。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 由于其独特的结构特性,被用于开发先进材料,例如聚合物和涂料。
作用机制
1,1-二苯基-2,2-双(4-吗啉代苯基)乙烯发挥其作用的机制涉及与特定分子靶标和途径的相互作用。该化合物的结构使其能够与酶、受体和其他生物分子相互作用,从而潜在地调节其活性。这些相互作用会导致各种生物学效应,例如抑制酶活性或改变细胞信号通路。
相似化合物的比较
类似化合物
1,2-双(二苯基膦)乙烷: 另一种具有类似乙烯骨架但取代基不同的化合物,用作配位化学中的配体。
四苯基乙烯: 以其聚集诱导发射特性而闻名,用于材料科学和荧光研究。
独特性
1,1-二苯基-2,2-双(4-吗啉代苯基)乙烯的独特之处在于它结合了二苯基和吗啉代苯基基团,赋予其独特的化学和物理性质。这种独特性使其在研究和工业中具有特定应用价值,其结构特征可以用于实现所需的结果。
属性
CAS 编号 |
919789-72-3 |
|---|---|
分子式 |
C34H34N2O2 |
分子量 |
502.6 g/mol |
IUPAC 名称 |
4-[4-[1-(4-morpholin-4-ylphenyl)-2,2-diphenylethenyl]phenyl]morpholine |
InChI |
InChI=1S/C34H34N2O2/c1-3-7-27(8-4-1)33(28-9-5-2-6-10-28)34(29-11-15-31(16-12-29)35-19-23-37-24-20-35)30-13-17-32(18-14-30)36-21-25-38-26-22-36/h1-18H,19-26H2 |
InChI 键 |
UOEIOZFOCIGNOT-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N6CCOCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12625414.png)
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12625417.png)


![N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea](/img/structure/B12625430.png)



![2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12625468.png)

![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12625486.png)
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)
![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)

